methyl 2-(2H-tetrazol-5-yl)benzoate
Description
Properties
CAS No. |
56894-73-6 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) |
InChI Key |
NBDYTAJSIVPLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
Methyl 2-Chloro-5-formylbenzoate (CAS: N/A)
- Structure : Features a chloro and formyl group at the 2- and 5-positions of the benzoate ester, respectively.
- Applications : Primarily used as a synthetic intermediate in organic chemistry, contrasting with the tetrazole-substituted variant, which has broader pharmacological relevance .
| Property | Methyl 2-(2H-Tetrazol-5-yl)benzoate | Methyl 2-Chloro-5-formylbenzoate |
|---|---|---|
| Substituent | Tetrazole (2-position) | Chloro (2), Formyl (5) |
| Bioactivity | Potential angiotensin II antagonism | Limited pharmacological data |
| Synthetic Utility | Coordination chemistry, drug design | Intermediate for aldehydes/ketones |
Tetrazole-Containing Pharmacological Agents
CV-11974 (Angiotensin II Antagonist)
- Structure : 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
- Activity : Exhibits potent AII receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) and oral efficacy via prodrug TCV-116 .
- Comparison : Unlike this compound, CV-11974 incorporates a biphenyl-tetrazole system, enhancing receptor binding affinity.
2-(2H-Tetrazol-5-yl)pyridinium Nitrate
- Structure : Tetrazole fused to a pyridine ring, forming a cationic species with nitrate counterions.
- Applications : Used in metal-organic frameworks (MOFs) due to its multiple coordination modes .
- Contrast : The pyridine-tetrazole system offers distinct electronic properties compared to the benzoate-tetrazole hybrid, favoring MOF construction over pharmacological use .
Thiazole vs. Tetrazole Bioisosteres
Compounds like thiazol-5-ylmethyl carbamates (e.g., Pharmacopeial Forum PF 43(1)) replace tetrazoles with thiazoles, altering electronic and steric profiles. Thiazoles are less acidic (pKa ~2.5 vs. tetrazole pKa ~4.9), impacting bioavailability and receptor interactions .
Crystallographic Data
Refinement tools like SHELXL and OLEX2 are critical for such analyses .
Pharmacological and Industrial Relevance
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Substituent | Key Application | IC₅₀/ID₅₀ |
|---|---|---|---|
| This compound | Benzoate + tetrazole | Drug design, MOFs | N/A |
| CV-11974 | Benzimidazole + tetrazole | Angiotensin II antagonism | 1.12 × 10⁻⁷ M (IC₅₀) |
| 2-(2H-Tetrazol-5-yl)pyridinium nitrate | Pyridine + tetrazole | MOF construction | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(2H-tetrazol-5-yl)benzoate, and how are critical reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of precursor nitriles or azides. For example, tetrazole rings can be formed via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For the benzoate ester group, methyl esterification of carboxylic acid precursors using methanol and catalytic sulfuric acid is common. Key reaction parameters include temperature (60–100°C), pH control (maintained at 4–6 for cyclization), and solvent selection (e.g., DMF or ethanol). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.9 ppm) and tetrazole ring carbons (δ 145–155 ppm) .
- IR : Peaks at ~1700 cm (ester C=O) and 2500–2600 cm (tetrazole N-H) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 218.06 g/mol) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodology :
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) quantify purity (>95% target). Common impurities include unreacted precursors (e.g., benzoic acid derivatives) or byproducts from incomplete cyclization .
- TLC : Silica plates with ethyl acetate/hexane (1:1) visualize spots under UV; Rf ~0.5 for the target compound .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for tetrazole-containing benzoate derivatives?
- Methodology :
- Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 µM) to establish EC/IC values, reducing variability from assay-specific thresholds .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm molecular targets (e.g., enzyme inhibition assays for tetrazole derivatives) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer activity) to identify structure-activity relationships (SAR) influenced by substituents .
Q. How can computational modeling predict the reactivity and stability of this compound in biological systems?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess electronic properties (e.g., HOMO-LUMO gaps influencing redox stability) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Focus on tetrazole-arginine salt bridges for affinity predictions .
- MD Simulations : Analyze solvation dynamics (e.g., water interactions with the ester group) to predict hydrolysis rates in physiological conditions .
Q. What experimental approaches optimize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use argon-filled vials to prevent oxidation .
- Light Sensitivity : Expose to UV (254 nm) for 24h; quantify photodegradation products (e.g., benzoic acid) .
- Lyophilization : For long-term storage, lyophilize in PBS (pH 7.4) and assess reconstitution efficiency (>90% recovery) .
Methodological Challenges and Solutions
Q. How can researchers mitigate competing side reactions during tetrazole ring synthesis?
- Solutions :
- Catalyst Optimization : Use ZnBr or NHCl to accelerate cyclization while suppressing nitrile hydrolysis .
- Microwave Assistance : Reduce reaction time (30 min vs. 24h) and improve yield (85% vs. 60%) by enhancing energy transfer .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Protocols :
- Standardized Cell Lines : Use ATCC-validated cultures (e.g., HEK293 for cytotoxicity assays) with passage numbers <20 .
- Positive Controls : Include reference compounds (e.g., aspirin for COX inhibition) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
